Cas no 502161-03-7 (3-Iodo-N-phenylcarbazole)

3-Iodo-N-phenylcarbazole 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-N-phenylcarbazole
- 3-Iodo-9-phenylcarbazole
- 3-iodo-9-phenyl-9H-carbazole
- 3-iodo-N-phenylcarbazol
- 3-Iodo-N-phenylcarba
- 9H-Carbazole, 3-iodo-9-phenyl-
- 3-iodo-N-phenyl-carbazole
- 3-Iodo-9-phenyl-9H-carbazol
- AMCZ0007
- AM9749
- SBB059732
- LS40919
- OL10023
- SY029807
- AB0006625
- I0913
- ST51044636
- X4092
- A21216
- 161I037
- SB66482
- J-512696
- FT-0651616
- FD14047
- C18H12IN
- CS-W021948
- AS-19013
- SCHEMBL296550
- AKOS015896328
- PJUAIXDOXUXBDR-UHFFFAOYSA-N
- MFCD09261276
- 502161-03-7
- DTXSID40473310
- AC-22297
- DB-014295
-
- MDL: MFCD09261276
- インチ: 1S/C18H12IN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H
- InChIKey: PJUAIXDOXUXBDR-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C2=C(C=1[H])C1=C([H])C([H])=C([H])C([H])=C1N2C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 369.00100
- どういたいしつりょう: 369.00145g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 4.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.55
- ゆうかいてん: 103.0 to 107.0 deg-C
- ふってん: 480.6℃ at 760 mmHg
- フラッシュポイント: 244.5±23.7 °C
- 屈折率: 1.704
- PSA: 4.93000
- LogP: 5.38830
3-Iodo-N-phenylcarbazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Store at room temperature
3-Iodo-N-phenylcarbazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Iodo-N-phenylcarbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D503863-500g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | >95% | 500g |
$1125 | 2024-05-24 | |
Ambeed | A142976-10g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98% | 10g |
$13.0 | 2025-02-24 | |
eNovation Chemicals LLC | D661066-100g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 97.0% | 100g |
$200 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068595-5g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98% | 5g |
¥46.00 | 2024-05-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY029807-10g |
3-Iodo-9-phenylcarbazole |
502161-03-7 | ≥98% | 10g |
¥55.65 | 2024-07-09 | |
Apollo Scientific | OR315389-100g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98+% | 100g |
£48.00 | 2025-02-20 | |
Alichem | A019116812-100g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98% | 100g |
$186.12 | 2023-09-01 | |
TRC | I737123-100mg |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | I737123-500mg |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 500mg |
$ 160.00 | 2022-06-04 | ||
Ambeed | A142976-25g |
3-Iodo-N-phenylcarbazole |
502161-03-7 | 98% | 25g |
$29.0 | 2025-02-24 |
3-Iodo-N-phenylcarbazole 関連文献
-
Illhun Cho,Se Hun Kim,Jong H. Kim,Sanghyuk Park,Soo Young Park J. Mater. Chem. 2012 22 123
-
Yangjie Huang,Manjaly J. Ajitha,Kuo-Wei Huang,Zhongxing Zhang,Zhiqiang Weng Dalton Trans. 2016 45 8468
3-Iodo-N-phenylcarbazoleに関する追加情報
Comprehensive Guide to 3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7): Properties, Applications, and Industry Insights
3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7) is a high-value organic compound widely recognized for its versatile applications in materials science, particularly in the development of advanced organic light-emitting diodes (OLEDs) and photovoltaic materials. This halogenated carbazole derivative has garnered significant attention due to its unique electronic properties, thermal stability, and structural tunability, making it a critical building block in modern optoelectronic research.
The molecular structure of 3-Iodo-N-phenylcarbazole combines a carbazole core with an iodine substituent at the 3-position and a phenyl group attached to the nitrogen atom. This configuration enhances its charge transport capabilities, a property highly sought after in organic semiconductors. Researchers frequently explore its synthesis pathways, including Ullmann coupling and Buchwald-Hartwig amination, to optimize yield and purity for industrial-scale production.
In the context of OLED technology, 3-Iodo-N-phenylcarbazole serves as a key precursor for host materials and emissive layer components. Its ability to facilitate hole transport while maintaining high quantum efficiency aligns with the growing demand for energy-efficient displays in smartphones, TVs, and flexible electronics. Recent studies highlight its potential in thermally activated delayed fluorescence (TADF) systems, a breakthrough area for next-generation displays.
Beyond optoelectronics, this compound demonstrates promise in organic photovoltaics (OPVs). Its broad absorption spectrum and exciton diffusion properties contribute to improved power conversion efficiencies in solar cells. With the global push toward renewable energy solutions, researchers are investigating 3-Iodo-N-phenylcarbazole-based polymers for light-harvesting applications, often comparing its performance with non-fullerene acceptors in peer-reviewed literature.
The pharmaceutical industry has also explored derivatives of 3-Iodo-N-phenylcarbazole for their biological activity, particularly in kinase inhibition studies. While not a drug substance itself, its molecular scaffold appears in medicinal chemistry research targeting cancer therapeutics and neurodegenerative diseases. This dual applicability in materials and life sciences underscores its interdisciplinary importance.
From a commercial perspective, suppliers of 3-Iodo-N-phenylcarbazole (CAS No. 502161-03-7) emphasize its high purity grades (≥98%) suitable for research and development purposes. Storage recommendations typically include argon-protected environments at low temperatures to prevent iodine dissociation, a common concern among purchasers evaluating compound stability over time.
Environmental and safety profiles of 3-Iodo-N-phenylcarbazole remain compliant with major chemical regulations, though standard laboratory safety protocols apply during handling. Its low acute toxicity (as per available SDS data) makes it preferable over heavier metal-containing alternatives in green chemistry initiatives, aligning with the industry's shift toward sustainable materials.
Analytical characterization techniques for 3-Iodo-N-phenylcarbazole typically involve HPLC analysis, mass spectrometry, and X-ray crystallography to confirm molecular structure. Patent literature reveals innovative purification methods addressing common impurities like diiodo byproducts, a frequent query among synthetic chemists optimizing processes.
Market trends indicate rising demand for 3-Iodo-N-phenylcarbazole in Asia-Pacific regions, driven by expanding OLED manufacturing facilities. Price fluctuations often correlate with iodine commodity markets, prompting interest in alternative synthetic routes that reduce halogen dependence—a hot topic in materials science forums and conference proceedings.
Future research directions may explore 3-Iodo-N-phenylcarbazole's role in quantum dot hybrid materials and perovskite solar cells, where its ligand properties could enhance device performance. The compound's adaptability positions it as a enduring subject in molecular engineering studies, with ongoing investigations into its structure-property relationships across multiple disciplines.
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